3,4-Difluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
3,4-Difluoro-5-nitrobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 g/mol . It is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride typically involves multiple steps:
Sulfonation: The process begins with the sulfonation of a suitable precursor, such as o-dichlorobenzene, to form 3,4-dichlorobenzenesulfonyl chloride.
Nitration: The sulfonyl chloride is then nitrated to produce 3,4-dichloro-5-nitrobenzenesulfonyl chloride.
Fluorination: The chlorine atoms are replaced with fluorine atoms through a fluorination reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Coupling Reactions: Catalysts like palladium and bases such as lithium carbonate are employed.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Aryl Derivatives: Produced through coupling reactions with other aromatic compounds.
Scientific Research Applications
3,4-Difluoro-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride and nitro groups into molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles and reducing agents:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the fluorine atoms.
3,4-Difluorobenzenesulfonyl chloride: Similar structure but lacks the nitro group.
4-Bromobenzenesulfonyl chloride: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both fluorine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and research applications .
Properties
IUPAC Name |
3,4-difluoro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKKCALWKAVFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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